Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(4-ethyl-1-piperazinyl)-6-isopropyl-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethyl-1-piperazinyl)-6-isopropyl-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Ethyl 2-(4-ethyl-1-piperazinyl)-6-isopropyl-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist to certain receptors, such as dopamine D2 and serotonin 5-HT2 receptors, which are involved in various neurological processes . The compound’s unique structure allows it to bind to these receptors and modulate their activity, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 2-(4-ethyl-1-piperazinyl)-6-isopropyl-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can be compared to other similar compounds, such as:
2-(4-Ethyl-1-piperazinyl)-4-phenylquinoline: Known for its antiulcer activity.
Blonanserin: An antipsychotic agent with a similar piperazine structure.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications
Properties
IUPAC Name |
ethyl 2-(4-ethylpiperazin-1-yl)-6-oxo-4-propan-2-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3/c1-5-19-7-9-20(10-8-19)16-17-13(11(3)4)12(14(21)18-16)15(22)23-6-2/h11-13H,5-10H2,1-4H3,(H,17,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCVFDFYSNHOTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(C(C(=O)N2)C(=O)OCC)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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